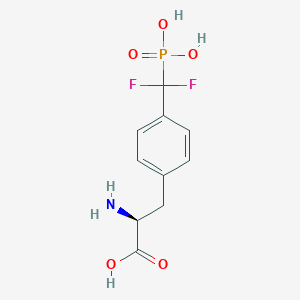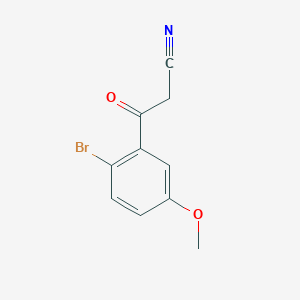
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolinones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one typically involves a cyclocondensation reaction. One common method is the reaction of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. This reaction is carried out under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include temperatures ranging from 60°C to 140°C and reaction times from 2 to 11 days .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and reduce reaction time, as well as ensuring the process is cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like MCPBA to form oxopyranoquinoline N-oxide.
Hydrolysis: Hydrolysis of this compound with NaOH can yield oxoquinolinylphenylacrylic acids.
Rearrangement: Under refluxing conditions with acetic anhydride, it can rearrange to form 2H-pyrano(3,2-c)quinoline-2,5(6H)-dione.
Common Reagents and Conditions
Oxidation: MCPBA (meta-chloroperoxybenzoic acid) is commonly used for oxidation reactions.
Hydrolysis: Sodium hydroxide (NaOH) is used for hydrolysis reactions.
Rearrangement: Acetic anhydride (Ac2O) is used for rearrangement reactions under reflux conditions.
Major Products
Oxopyranoquinoline N-oxide: Formed from oxidation.
Oxoquinolinylphenylacrylic acids: Formed from hydrolysis.
2H-Pyrano(3,2-c)quinoline-2,5(6H)-dione: Formed from rearrangement.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal agent.
Material Sciences: Some derivatives of this compound exhibit intensive blue fluorescence properties, making them useful in material sciences.
Biological Studies: The compound’s ability to inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production has been studied.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrano(3,2-c)quinolin-2-one: The parent compound without the acetyl and dimethylamino groups.
Oxopyranoquinoline N-oxide: An oxidized derivative.
2H-Pyrano(3,2-c)quinoline-2,5(6H)-dione: A rearranged product.
Uniqueness
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
172753-39-8 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
3-acetyl-5-(dimethylamino)pyrano[3,2-c]quinolin-2-one |
InChI |
InChI=1S/C16H14N2O3/c1-9(19)11-8-12-14(21-16(11)20)10-6-4-5-7-13(10)17-15(12)18(2)3/h4-8H,1-3H3 |
InChI-Schlüssel |
NZUZEAQHYAGDEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
Kanonische SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3N=C2N(C)C)OC1=O |
| 172753-39-8 | |
Synonyme |
3-Acetyl-5-(dimethylamino)-2H-pyrano(3,2-c)quinolin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)




![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)







